Cyclopentanol, 2-(2-hexen-1-yl)-

Description

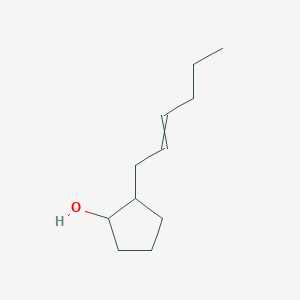

Cyclopentanol, 2-(2-hexen-1-yl)- (CAS: 34687-46-2) is a substituted cyclopentanol derivative featuring a hydroxyl group on a cyclopentane ring and a 2-hexenyl side chain with a double bond at the C2 position. This structural combination imparts unique physicochemical properties, such as increased lipophilicity and reactivity compared to simpler cyclopentanols.

Properties

CAS No. |

34686-67-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-hex-2-enylcyclopentan-1-ol |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h4-5,10-12H,2-3,6-9H2,1H3 |

InChI Key |

OLPVLAJYJZWXPZ-UHFFFAOYSA-N |

SMILES |

CCCC=CCC1CCCC1O |

Canonical SMILES |

CCCC=CCC1CCCC1O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Cyclopentanol, 2-(2-hexen-1-yl)- has garnered interest in synthetic organic chemistry due to its unique structural characteristics. Its applications in research include:

- Organic Synthesis : The compound can act as an intermediate in the synthesis of various organic molecules. Its double bond in the hexenyl group allows for reactions such as oxidation and reduction, making it versatile for creating complex structures.

- Biochemical Studies : Research indicates that cyclopentanol, 2-(2-hexen-1-yl)- exhibits low toxicity and is not genotoxic. Studies have shown it does not induce genetic mutations (negative Ames test) or cause chromosomal damage (non-clastogenic in micronucleus tests) . These properties make it suitable for use in biochemical research where safety is paramount.

Applications in Fragrance and Flavor Industries

Cyclopentanol, 2-(2-hexen-1-yl)- is primarily utilized in the fragrance and flavor sectors:

- Fragrance Development : Its unique odor profile contributes to its use as a fragrance ingredient. The compound's structure allows it to blend well with other aromatic substances, enhancing the overall scent profile of perfumes and scented products.

- Flavoring Agent : The compound's chemical properties enable it to be used as a flavoring agent in food products. Its safety profile supports its application in food chemistry, where it can be incorporated into various formulations without raising health concerns .

Safety Assessments

Extensive safety evaluations have been conducted on cyclopentanol, 2-(2-hexen-1-yl)-:

- Toxicological Studies : The compound has been assessed for repeated dose toxicity and reproductive toxicity, with findings indicating an adequate margin of exposure (MOE). The No Observed Adverse Effect Level (NOAEL) was determined to be 75 mg/kg/day based on studies involving animal models .

- Skin Sensitization : Evaluations using the Dermal Sensitization Threshold (DST) indicate that cyclopentanol does not present significant risks for skin sensitization at current usage levels .

Comparison with Similar Compounds

Cyclopentanol (C₅H₁₀O)

- Properties : Boiling point: 138–140°C; solubility in water (moderate due to hydrogen bonding).

- Applications : Solvent, intermediate in pharmaceuticals, and fragrance component .

- Comparison: The absence of a side chain in cyclopentanol limits its lipophilicity and reactivity. In contrast, 2-(2-hexen-1-yl)-cyclopentanol’s unsaturated hexenyl group enhances hydrophobicity, making it more suitable for non-polar solvents or lipid-based formulations.

2-Cyclopenten-1-ol, 2-hexyl-, 1-acetate (CAS 56277-00-0)

- Structure: Cyclopentenol ring with a saturated hexyl chain and an acetate ester.

- Properties : Molecular weight: 210.31 g/mol; ester group increases stability against oxidation.

- Applications : Flavoring agents and fragrance additives due to ester functionality .

- Comparison: The acetate ester in this compound reduces polarity compared to the hydroxyl group in 2-(2-hexen-1-yl)-cyclopentanol. The saturated hexyl chain also decreases reactivity relative to the unsaturated hexenyl group, making the latter more prone to addition reactions.

Cyclopentanone, 2-(2-hexen-1-yl)- (CAS 34687-46-2)

- Structure: Cyclopentanone ring with a 2-hexenyl substituent.

- Properties : Ketone group (polar) vs. alcohol; boiling point: ~200°C (estimated).

- Applications : Intermediate in organic synthesis, particularly for ketone-based reactions .

- Comparison: The ketone group in this compound alters hydrogen-bonding capacity and solubility compared to the alcohol group in 2-(2-hexen-1-yl)-cyclopentanol. This makes the ketone derivative more suitable for reactions involving nucleophilic additions, whereas the alcohol is better for esterification or ether formation.

2-(1-Hydroxypentyl)cyclopentanone (CAS 42558-01-0)

- Structure: Cyclopentanone with a hydroxypentyl side chain.

- Properties : Molecular weight: 170.25 g/mol; presence of both ketone and alcohol groups.

- Applications: Potential use in asymmetric synthesis due to chiral centers .

- Comparison: The shorter pentyl chain and dual functional groups (ketone and alcohol) create distinct reactivity, such as participation in keto-enol tautomerism. In contrast, 2-(2-hexen-1-yl)-cyclopentanol’s single alcohol group and longer unsaturated chain prioritize reactions like hydroalkoxylation or polymerization.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) |

|---|---|---|---|---|

| Cyclopentanol | C₅H₁₀O | 86.13 | Alcohol | 138–140 |

| 2-(2-Hexen-1-yl)-Cyclopentanol | C₁₁H₂₀O | 168.28 | Alcohol, Alkene | ~210 (estimated) |

| 2-Hexyl-2-Cyclopenten-1-ol Acetate | C₁₃H₂₂O₂ | 210.31 | Ester, Alkene | ~230 (estimated) |

| 2-(2-Hexen-1-yl)-Cyclopentanone | C₁₁H₁₈O | 166.26 | Ketone, Alkene | ~200 (estimated) |

Research Findings

- Synthesis: 2-(2-Hexen-1-yl)-cyclopentanol can be synthesized via hydroalkoxylation of cyclopentene derivatives or alkylation of cyclopentanol with 2-hexenyl halides. Catalysts such as acidic resins (e.g., QRE-01) are effective in transesterification reactions .

- Metabolism: Unlike cyclopentanol, which is oxidized to cyclopentanone by Pseudomonas species , the hexenyl side chain in 2-(2-hexen-1-yl)-cyclopentanol may slow microbial degradation due to steric hindrance.

- Isomerism : The compound’s double bond (C2 position) contributes to geometric isomerism, impacting its odor profile in fragrance applications .

Preparation Methods

Nucleophilic Cyclopropanation and Ring-Opening

- The synthesis starts with the nucleophilic cyclopropanation of α,β-unsaturated ketones or related substrates using reagents such as bis(iodozincio)methane.

- This reaction yields 2-(1-hydroxyalkyl)-1-alkylcyclopropanol intermediates.

- Treatment of these intermediates with trifluoroacetic acid induces a ring-opening reaction via a cyclopropyl cation intermediate, selectively producing (E)-β,γ-unsaturated ketones, which are precursors to the target compound.

Zincate-Mediated Rearrangement

- Further transformation involves zincate-mediated rearrangement of 2-(1-hydroxyalkyl)-1-alkylcyclopropanol to yield 1-alkenyl-1,2-diols.

- This rearrangement can be applied to modify ring size and functionalization, facilitating the construction of the cyclopentanol framework with the desired substituent.

These steps are summarized in the following reaction scheme outline:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Cyclopropanation | Bis(iodozincio)methane, THF | 2-(1-hydroxyalkyl)-1-alkylcyclopropanol |

| 2 | Acid-Catalyzed Ring Opening | Trifluoroacetic acid | (E)-β,γ-unsaturated ketone |

| 3 | Zincate-Mediated Rearrangement | Organozinc ate complex (e.g., tBu3ZnLi) | 1-Alkenyl-1,2-diol intermediate |

Data adapted and integrated from detailed mechanistic studies on cyclopropanol transformations.

Alkylation and Cyclization Methods

Another approach involves the preparation of the cyclopentanol derivative through alkylation followed by cyclization:

Grignard Reaction and Friedel-Crafts Alkylation

- The initial step employs a Grignard reaction between isoprene and pivaloyl chloride to form key ketone intermediates.

- This is followed by a Friedel-Crafts alkylation to introduce the alkyl substituent onto an aromatic or cyclic precursor.

- Reduction of the ketone group using lithium aluminum hydride (LiAlH4) or alternatively hydrogenation yields the corresponding alcohol.

Acid-Catalyzed Cyclization

- The final step is a cyclization reaction, often catalyzed by strong acids such as sulfuric acid (H2SO4) or polyphosphonic acid (PPA).

- This step forms the cyclopentanol ring system with the 2-(2-hexen-1-yl) substituent.

- The ratio of diastereomers formed during cyclization can be influenced by the choice of acid catalyst and reaction conditions.

The sequence can be summarized as follows:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Grignard Reaction | Isoprene, pivaloyl chloride | Ketone intermediate |

| 2 | Friedel-Crafts Alkylation | Lewis acid catalyst (e.g., AlCl3) | Alkylated cyclic intermediate |

| 3 | Reduction | LiAlH4 or hydrogenation | Alcohol intermediate |

| 4 | Acid-Catalyzed Cyclization | H2SO4, PPA, or P2O5 | Cyclopentanol, 2-(2-hexen-1-yl)- (target compound) |

This process is noted for replacing classical Friedel-Crafts acylation with a more cost-effective and residue-minimizing approach.

Summary Table of Preparation Methods

| Methodology | Key Reactions/Steps | Advantages | Challenges/Notes |

|---|---|---|---|

| Cyclopropanol Ring Transformation | Nucleophilic cyclopropanation, acid-induced ring opening, zincate rearrangement | High stereoselectivity, modular approach | Requires multi-step synthesis, sensitive intermediates |

| Alkylation and Cyclization | Grignard reaction, Friedel-Crafts alkylation, reduction, acid-catalyzed cyclization | Cost-effective, adaptable to scale | Control of diastereomer ratio critical |

Q & A

Basic: What synthetic routes are available for producing 2-(2-hexen-1-yl)-cyclopentanol, and how are they validated experimentally?

The compound can be synthesized via indirect routes involving cyclopentene derivatives. A validated two-step method includes:

Addition-esterification : Cyclopentene reacts with acetic acid to form cyclopentyl acetate.

Transesterification : Cyclopentyl acetate reacts with methanol under catalytic conditions (e.g., QRE-01 strong acidic cation-exchange resin) to yield cyclopentanol derivatives .

Experimental validation involves monitoring conversion rates (e.g., 55.3% for cyclopentyl acetate) and selectivity (99.5% for cyclopentanol) via gas chromatography or distillation analysis. Yield optimization requires precise control of reaction temperature (50°C), molar ratios (3:1 methanol/cyclopentyl acetate), and space velocity (2.0 h⁻¹) .

Basic: What safety protocols are essential for handling alkyl-substituted cyclopentanols in laboratory settings?

Key protocols include:

- PPE : Chemical-resistant aprons, gloves, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to maintain airborne concentrations below proposed AOELs (e.g., 5 ppm for cyclopentanol analogs) .

- Hygiene : Prohibit eating/drinking in labs, decontaminate clothing, and wash hands post-handling .

Refer to SDS guidelines for spill management and emergency contacts (e.g., CHEMTREC) .

Advanced: How can thermodynamic group contribution methods predict equilibrium constants for cyclopentanol synthesis?

Group contribution methods (e.g., Ruzicka–Domalski for liquid heat capacities, Yoneda for entropy) estimate thermodynamic properties (ΔH, ΔG, equilibrium constants) of intermediates like cyclopentyl acetate. These methods calculate:

- Enthalpy changes (ΔH) : Using bond dissociation energies and functional group contributions.

- Equilibrium conversions : By comparing theoretical predictions with experimental yields (e.g., 55% cyclopentanol yield aligning with calculations) .

Researchers must validate predictions using calorimetry or reaction progress monitoring under controlled conditions.

Advanced: How should researchers reconcile discrepancies between theoretical and experimental yields in transesterification reactions?

Discrepancies may arise from:

- Catalyst deactivation : Acidic resin catalysts (e.g., QRE-01) may degrade at elevated temperatures.

- Mass transfer limitations : Inefficient mixing in fixed-bed reactors reduces reactant accessibility.

Mitigation strategies : - Conduct time-resolved kinetic studies to identify rate-limiting steps.

- Compare experimental activation energies with theoretical values using Arrhenius plots.

- Optimize reactor design (e.g., fluidized beds) to enhance mass transfer .

Advanced: What analytical techniques resolve stereochemical configurations in alkyl-cyclopentanol derivatives?

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns).

- NMR spectroscopy : Nuclear Overhauser effect (NOE) and coupling constants (e.g., J-values) distinguish cis/trans isomers .

- X-ray crystallography : Determines absolute configuration for crystalline derivatives .

For non-crystalline samples, computational methods (DFT) predict stereochemical stability .

Basic: How are physical properties (e.g., density, refractive index) of alkyl-cyclopentanols characterized?

- Density : Measured via pycnometry or oscillating U-tube densitometers at controlled temperatures.

- Refractive index : Determined using Abbe refractometers, with corrections for temperature and wavelength.

Data for analogs (e.g., 2-methylcyclopentanol) show linear correlations between alkyl chain length and physical properties, aiding in predictive modeling .

Advanced: What computational tools predict the environmental fate and toxicity of 2-(2-hexen-1-yl)-cyclopentanol?

- EPI Suite : Estimates biodegradation half-lives and bioaccumulation potential.

- TEST (Toxicity Estimation Software Tool) : Predicts acute toxicity (e.g., LC50) using QSAR models.

- Molecular docking : Screens for interactions with biological targets (e.g., enzymes) to assess ecotoxicological risks .

Experimental validation via OECD guideline tests (e.g., 301D for biodegradation) is recommended.

Basic: What spectroscopic methods confirm the purity of synthesized 2-(2-hexen-1-yl)-cyclopentanol?

- FT-IR : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=C at ~1650 cm⁻¹).

- GC-MS : Quantifies impurities and verifies molecular ion peaks (e.g., m/z corresponding to C₁₁H₁₈O).

- ¹H/¹³C NMR : Assigns signals for allylic protons (δ 5.2–5.8 ppm) and cyclopentanol carbons .

Advanced: How do steric effects influence the reaction kinetics of 2-(2-hexen-1-yl)-cyclopentanol in catalytic hydrogenation?

- Steric hindrance : The hexenyl group reduces catalyst accessibility, lowering hydrogenation rates.

- Kinetic modeling : Apply Langmuir-Hinshelwood kinetics to account for adsorption/desorption equilibria on catalyst surfaces.

- Catalyst selection : Use mesoporous supports (e.g., SBA-15) to enhance diffusion for bulky substrates .

Advanced: What strategies improve the scalability of cyclopentanol derivative synthesis while maintaining stereoselectivity?

- Continuous-flow reactors : Enhance heat/mass transfer and reduce side reactions.

- Immobilized catalysts : Reusable enzymes (e.g., lipases) or metal-organic frameworks (MOFs) improve stereocontrol.

- Process intensification : Integrate in-situ product removal (e.g., membrane distillation) to shift equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.